molecular formula C9H13N5O2 B11881491 8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11881491
M. Wt: 223.23 g/mol
InChI Key: DLTSYXSEOQHPHA-UHFFFAOYSA-N
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Description

8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Functional Group Modifications: Introduction of amino, isopropyl, and methyl groups through various organic reactions such as alkylation, amination, and cyclization.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Halogenation or alkylation at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the purine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with nucleic acids and proteins.

    Medicine: Investigating its potential as a therapeutic agent, particularly in antiviral or anticancer research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: Affecting gene expression or replication processes.

    Cell Signaling Pathways: Modulating signaling pathways that control cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Found in chocolate, with mild stimulant properties.

    Theophylline: Used in medicine to treat respiratory diseases.

Uniqueness

8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione’s unique combination of functional groups may confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

8-amino-3-methyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C9H13N5O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H2,10,11)(H,12,15,16)

InChI Key

DLTSYXSEOQHPHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1N)N(C(=O)NC2=O)C

Origin of Product

United States

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